N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-16(2)29-15-26-23-21(19-8-6-5-7-9-19)13-28(24(23)25(29)31)14-22(30)27-20-11-10-17(3)18(4)12-20/h5-13,15-16H,14H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDVRJBGXGFFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C(C)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often include the use of acidic catalysts and solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of alkylated quinoline derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide
- 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine
- 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one
Uniqueness
N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is unique due to its specific structural features, such as the presence of both quinoline and acetamide moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .
Biological Activity
N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive review of its biological activity based on recent studies and findings.
The molecular formula of the compound is with a molecular weight of 414.5 g/mol. The IUPAC name is N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide. The structural characteristics contribute to its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain protein kinases and inflammatory mediators.
- Inhibition of Inflammatory Pathways : The compound has shown potential in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a role in managing inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of cell proliferation.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Anti-inflammatory Activity
A study demonstrated that derivatives similar to this compound exhibited significant inhibition of COX-II enzyme activity with IC50 values ranging from 0.011 μM to 0.200 μM. This places it among potent anti-inflammatory agents compared to established drugs like Celecoxib .
Anticancer Activity
In vitro assays have shown that this compound can reduce the viability of various cancer cell lines by inducing apoptosis. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : Reported values range from 10 µM to 25 µM across different cell lines.
Case Studies
- Case Study 1 : In a model of rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved joint health.
- Case Study 2 : A xenograft model using human cancer cells demonstrated significant tumor reduction when treated with this compound over a four-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
